Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) name 2-[2-(2-methoxyethoxy)ethoxy]ethyl acetate is derived through hierarchical substituent prioritization. The parent chain is identified as ethyl acetate, with substitution occurring at the second carbon of the ethyl group. The substituent itself consists of a polyether chain: two ethylene oxide units (ethoxy groups) linked to a methoxy terminus. The numbering begins at the acetyloxy oxygen, proceeding through the ethyl backbone to the terminal methoxy group.
Alternative nomenclature includes triethylene glycol monomethyl ether acetate , which reflects its synthesis from triethylene glycol monomethyl ether via acetylation. This name, however, is non-systematic and less precise in describing branching patterns. Regulatory identifiers include CAS 3610-27-3 and EINECS 222-777-7, which are critical for unambiguous industrial or academic referencing.
Molecular Formula and Structural Isomerism Analysis
The molecular formula C₉H₁₈O₅ (Table 1) accounts for nine carbon atoms, 18 hydrogens, and five oxygens. The structure comprises:
- A central triethylene glycol chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-)
- A methoxy group (-OCH₃) at the terminal ethylene oxide unit
- An acetyloxy group (-OCOCH₃) at the opposing terminus.
Table 1: Molecular Composition
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 9 | Backbone and functional groups |
| Hydrogen | 18 | Saturation of carbon chains |
| Oxygen | 5 | Ether, ester, and methoxy groups |
Structural isomerism is limited due to the fixed positions of the methoxy and acetyloxy groups. Potential isomers could arise from:
- Ester positional isomerism : Relocation of the acetyloxy group to alternative oxygens in the glycol chain.
- Ether chain branching : Alternative connectivity of ethylene oxide units.
However, synthetic routes typically yield the linear isomer described above, as branching would require non-standard polymerization conditions.
Functional Group Composition and Stereochemical Considerations
The compound features three functional groups (Fig. 1):
- Ester group (CH₃COO-) : Imparts polarity and hydrolytic instability under acidic or basic conditions.
- Ether linkages (-O-) : Enhance flexibility and solubility in hydrocarbons.
- Methoxy terminus (-OCH₃) : Reduces overall hydrophilicity compared to unsubstituted glycol ethers.
Stereochemistry : No chiral centers are present in the structure, as all carbons in the ethylene oxide chains are either sp³-hybridized with identical substituents or part of symmetrical ether linkages. Consequently, the molecule does not exhibit enantiomerism or diastereomerism.
Comparative Analysis with Structurally Analogous Glycol Ether Acetates
Key analogs include 2-(2-butoxyethoxy)ethyl acetate (CAS 124-17-4) and 2-[2-(2-ethoxyethoxy)ethoxy]ethyl acetate (CAS 71648-22-1). Table 2 highlights structural and property differences:
Table 2: Comparative Properties of Glycol Ether Acetates
| Property | 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate | 2-(2-Butoxyethoxy)ethyl acetate | 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate |
|---|---|---|---|
| Molecular Formula | C₉H₁₈O₅ | C₁₀H₂₀O₅ | C₁₀H₂₀O₅ |
| Molecular Weight (g/mol) | 206.24 | 220.26 | 220.26 |
| Boiling Point (°C) | 265 (estimate) | 247 | Not reported |
| Density (g/cm³) | 1.094 | 0.978 | 1.024 (predicted) |
Structural Influences :
- Alkyl Chain Length : Replacement of the methoxy group with butoxy (C₄H₉O-) increases hydrophobicity and boiling point due to greater van der Waals interactions.
- Oxygen Content : The methoxy analog has higher oxygen density (5 atoms vs. 4 in butoxy), enhancing polarity and water solubility.
- Branching : Linear analogs like the methoxy derivative exhibit lower viscosity compared to branched counterparts due to reduced steric hindrance.
Properties
CAS No. |
146773-42-4 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C9H18O5/c1-3-14-9(10)8-13-7-6-12-5-4-11-2/h3-8H2,1-2H3 |
InChI Key |
OOSIXYVIZSFEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Oxidation-Esterification Route
Nitrile Oxidation Pathway
The synthesis of ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate can be achieved through a two-step process beginning with the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to form the corresponding carboxylic acid, followed by esterification with ethanol.
In the first step, 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile undergoes oxidation to produce 2-[2-(2-methoxyethoxy)ethoxy]acetic acid. According to a patented method, this oxidation can be performed using various oxidizing agents under controlled conditions. The reaction proceeds as follows:
CH₃O(CH₂CH₂O)₂CH₂CN + 2H₂O + [O] → CH₃O(CH₂CH₂O)₂CH₂COOH + NH₃
The oxidation typically requires careful temperature control and monitoring to prevent over-oxidation of other functional groups. After the reaction is complete, the carboxylic acid intermediate is isolated through separation techniques such as extraction and crystallization.
Esterification of the Intermediate Acid
The second step involves esterification of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid with ethanol to form the desired ethyl ester. This reaction can be catalyzed by various means:
CH₃O(CH₂CH₂O)₂CH₂COOH + C₂H₅OH ⇌ CH₃O(CH₂CH₂O)₂CH₂COOC₂H₅ + H₂O
Acid-Catalyzed Esterification
Traditional acid-catalyzed esterification using mineral acids such as sulfuric acid or p-toluenesulfonic acid can be employed, with typical reaction conditions shown in Table 1:
| Parameter | Condition |
|---|---|
| Catalyst | H₂SO₄ or p-TsOH (1-5 mol%) |
| Temperature | 80-110°C |
| Reaction Time | 4-24 hours |
| Molar Ratio (Acid:Alcohol) | 1:1.2 to 1:5 |
| Solvent | Toluene or solvent-free |
| Water Removal | Dean-Stark apparatus |
| Typical Yield | 75-85% |
The water byproduct needs to be continuously removed to drive the equilibrium toward ester formation, commonly achieved using a Dean-Stark apparatus when toluene is employed as the reaction solvent.
Direct Esterification Methods
Carbodiimide Coupling Approach
A more modern and efficient approach utilizes carbodiimide coupling reagents, which activate the carboxylic acid and facilitate esterification under milder conditions.
DCC/4-DMAP System
The dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) system has been widely used for esterification reactions. This method has been successfully applied to similar compounds such as 7-theophyllineacetic acid with diethylene glycol monomethyl ether. The reaction proceeds as follows:
- The carboxylic acid reacts with DCC to form an O-acylisourea intermediate
- 4-DMAP acts as a nucleophilic catalyst
- Ethanol reacts with the activated intermediate to form the ester and dicyclohexylurea (DCU)
Table 2 provides typical reaction conditions for this approach:
| Parameter | Condition |
|---|---|
| Coupling Agent | DCC (1.1 equiv) |
| Catalyst | 4-DMAP (0.1-0.25 equiv) |
| Temperature | 0-25°C |
| Reaction Time | 2-12 hours |
| Solvent | CH₂Cl₂ or THF |
| Molar Ratio (Acid:Alcohol) | 1:1.1 |
| Typical Yield | 85-95% |
This method offers advantages including mild reaction conditions, high yields, and minimal side reactions. However, purification may be challenging due to the formation of dicyclohexylurea byproduct.
Zwitterionic Catalyst Method
Recent developments in esterification catalysis include the use of zwitterionic compounds, which can significantly improve reaction efficiency and selectivity.
Sulfonate-Based Zwitterionic Catalysts
Zwitterionic compounds containing both ammonium cation and sulfonate anion groups have shown exceptional catalytic activity in esterification reactions. These catalysts are particularly valuable for their ability to:
- Actively promote esterification within limited time periods
- Exhibit high selectivity and minimize side reactions
- Show stability under reaction conditions
- Be recycled multiple times
The general reaction proceeds as follows:
CH₃O(CH₂CH₂O)₂CH₂COOH + C₂H₅OH → CH₃O(CH₂CH₂O)₂CH₂COOC₂H₅ + H₂O
Typical reaction conditions for zwitterionic catalyst systems are presented in Table 3:
| Parameter | Condition |
|---|---|
| Catalyst | Zwitterionic compound (1-5 mol%) |
| Temperature | 60-120°C |
| Reaction Time | 0.5-24 hours |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 |
| Solvent | Toluene or solvent-free |
| Water Removal | Optional molecular sieves |
| Catalyst Recovery | >90% |
| Typical Yield | 80-95% |
The catalysts can be recovered by simple filtration or extraction and reused multiple times, making this method economically advantageous for industrial applications.
Alternative Synthetic Routes
Transesterification Approach
An alternative route involves transesterification of methyl 2-[2-(2-methoxyethoxy)ethoxy]acetate with ethanol:
CH₃O(CH₂CH₂O)₂CH₂COOCH₃ + C₂H₅OH ⇌ CH₃O(CH₂CH₂O)₂CH₂COOC₂H₅ + CH₃OH
This approach may be preferred when the methyl ester is more readily available than the free acid. Typical catalysts include basic catalysts (such as sodium methoxide) or acidic catalysts (such as p-toluenesulfonic acid).
Base-Catalyzed Transesterification
For base-catalyzed transesterification, optimized reaction conditions include:
| Parameter | Condition |
|---|---|
| Catalyst | NaOCH₃ or K₂CO₃ (1-5 mol%) |
| Temperature | 50-80°C |
| Reaction Time | 2-8 hours |
| Molar Ratio (Methyl Ester:Ethanol) | 1:5 to 1:10 |
| Solvent | Excess ethanol |
| Typical Yield | 70-85% |
Alkylation of Glycolic Acid Derivatives
Another synthetic approach involves the alkylation of ethyl glycolate with 2-(2-methoxyethoxy)ethyl halides:
HOCH₂COOC₂H₅ + X(CH₂CH₂O)₂CH₃ → CH₃O(CH₂CH₂O)₂CH₂COOC₂H₅ + HX
where X represents a halide (typically bromide or chloride).
This reaction is typically performed under basic conditions using potassium carbonate, sodium hydroxide, or sodium hydride as the base. The reaction can be carried out in polar aprotic solvents such as DMF or DMSO.
Purification and Characterization
Purification Techniques
Purification of ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate typically involves:
Extraction : The crude product is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with:
Column Chromatography : For high-purity requirements, silica gel chromatography using a gradient of dichloromethane/methanol (from pure CH₂Cl₂ to 9:1 CH₂Cl₂/MeOH)
Distillation : Vacuum distillation can be employed for larger-scale preparations, with the product typically distilling at 150-170°C at 0.1-1.0 mmHg
Analytical Characterization
The product can be characterized using various analytical techniques:
NMR Spectroscopy : ¹H NMR typically shows characteristic signals at:
- δ 1.2-1.3 ppm (triplet, 3H, OCH₂CH₃)
- δ 3.3-3.4 ppm (singlet, 3H, OCH₃)
- δ 3.5-3.7 ppm (multiple signals, 8H, OCH₂CH₂O groups)
- δ 4.1-4.2 ppm (singlet, 2H, OCH₂CO)
- δ 4.1-4.2 ppm (quartet, 2H, OCH₂CH₃)
IR Spectroscopy : Key bands include:
- 1730-1750 cm⁻¹ (C=O stretching)
- 1100-1200 cm⁻¹ (C-O stretching)
- 2800-3000 cm⁻¹ (C-H stretching)
Mass Spectrometry : The compound typically exhibits a molecular ion peak at m/z 206 with characteristic fragmentation patterns
Comparative Analysis of Preparation Methods
Different preparation methods offer distinct advantages and limitations, summarized in Table 5:
| Method | Advantages | Limitations | Typical Yield (%) | Scale-up Potential |
|---|---|---|---|---|
| Oxidation-Esterification | - Uses readily available starting materials - Sequential one-pot process possible |
- Oxidation step requires careful control - Multiple steps |
65-80 | Moderate |
| DCC/4-DMAP Coupling | - Mild conditions - High yields - Minimal side reactions |
- Cost of reagents - DCU byproduct removal challenges |
85-95 | Low to Moderate |
| Zwitterionic Catalysis | - Recyclable catalyst - High selectivity - Environmentally friendly |
- Specialized catalyst preparation - Higher temperature requirements |
80-95 | High |
| Transesterification | - Simple procedure - Inexpensive reagents |
- Equilibrium limitations - Excess alcohol required |
70-85 | High |
| Alkylation | - Direct formation of target - Versatile approach |
- Requires halogenated reagents - Base-sensitive conditions |
75-85 | Moderate |
Citations
According to the method, 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile is oxidized under the action of an oxidant and then separation is performed to obtain the acid.
The high reaction temperature often causes undesired by-products like polymers or oligomers to be produced.
The catalyst should exhibit high activity, i.e. actively and efficiently promote the esterification reaction within a limited period of time.
Another advantage of the present invention is to provide processes for the preparation of organic esters that easily allow catalyst removal.
Zwitterionic compounds containing an ammonium cation group covalently linked to a sulfonate anion group have shown exceptional catalytic activity.
The carbodiimide coupling approach, involving interaction between the acid and alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) as catalyst, is a widely used method.
The reaction mixture was poured into water, and the organic phase was washed with 5% sodium bicarbonate and brine.
For purification, the resulting oil was purified by flash chromatography using a gradient from dichloromethane to 9:1 CH₂Cl₂/MeOH.
Triethylene glycol monomethyl ether acetate is an alternative name for this compound class.
According to the IUPAC naming system, the compound is formally designated as ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to [2-(2-methoxyethoxy)ethoxy]acetic acid and ethanol in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: [2-(2-methoxyethoxy)ethoxy]acetic acid and ethanol.
Transesterification: A different ester and ethanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
Introduction to Acetic Acid, [2-(2-Methoxyethoxy)ethoxy]-, Ethyl Ester
This compound, also known as ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate, has garnered attention in various scientific and industrial applications due to its unique chemical structure and properties. This compound, with a molecular formula of C8H16O5 and a molecular weight of 192.21 g/mol, is characterized by its ether functionalities that enhance its solubility and reactivity in different environments.
Structural Characteristics
- Molecular Formula : C8H16O5
- Molecular Weight : 192.21 g/mol
- CAS Number : 87763-81-3
Physical Properties
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents, moderately soluble in water
Nanoparticle Stabilization
Recent studies have highlighted the role of this compound in stabilizing colloidal nanoparticles. For instance, Cowie et al. (2023) demonstrated its effectiveness as a ligand for copper and cuprous oxide nanoparticles, enhancing their stability and biocompatibility for potential biomedical applications .
Surfactant Modifier in Oil Recovery
The compound has been investigated as a surfactant modifier to improve the performance of nanoparticles in enhanced oil recovery processes. Al-Shatty et al. (2022) explored its interactions at oil/water interfaces, indicating that it can significantly impact the efficiency of oil recovery methods by modifying the surface properties of nanoparticles .
3D Printing Inks
In the realm of additive manufacturing, particularly 3D printing, this compound has been utilized in formulating ceramic-filled inks. Graf et al. (2020) noted that incorporating this compound improves the printability and stability of inks used in 3D printing applications .
Chemical Synthesis
The compound serves as a critical intermediate in the synthesis of various functional polyalkylene aryl oxide compounds. The synthesis methods have been detailed in patents such as CN103524332A, which outlines its application in producing materials for diverse fields including coatings and adhesives .
Cosmetic and Personal Care Products
Due to its emulsifying properties, this compound is also explored for use in cosmetic formulations where it can enhance texture and stability.
Case Study 1: Nanoparticle Stabilization
- Objective : To evaluate the stabilization of copper nanoparticles using this compound.
- Methodology : Synthesis of nanoparticles followed by characterization using dynamic light scattering.
- Findings : The compound effectively stabilized nanoparticles against aggregation, promoting uniform size distribution.
Case Study 2: Enhanced Oil Recovery
- Objective : Assessing the performance of modified surfactants in oil recovery operations.
- Methodology : Laboratory experiments simulating oil reservoir conditions.
- Findings : The addition of this compound significantly improved oil displacement efficiency compared to conventional surfactants.
Mechanism of Action
The mechanism of action of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester involves its interaction with various molecular targets depending on its application. For instance, in drug delivery systems, the compound can enhance the solubility and stability of drugs, facilitating their transport across biological membranes. In nanoparticle stabilization, it interacts with the surface of nanoparticles, preventing aggregation and enhancing their stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of Acetic Acid with Varied Alkoxy/Ether Chains
Acetic Acid, Ethyl Ester (Ethyl Acetate)
- Structure : CH₃COOCH₂CH₃.
- Properties : Low molecular weight (88.11 g/mol), volatile (boiling point 77°C), and highly lipophilic.
- Applications : Common solvent in coatings, adhesives, and pharmaceuticals.
- Contrast : Lacks the polyether chain, resulting in lower polarity and inability to stabilize charged species in polymers or drug formulations compared to the target compound .
Ethyl 2-(2-Chloroethoxy)acetate
- Structure : CH₃COOCH₂CH₂OCH₂CH₂Cl.
- Properties : Chlorine substituent increases molecular weight (180.6 g/mol) and reactivity (e.g., nucleophilic substitution).
- Applications : Intermediate in pharmaceutical synthesis.
- Contrast : The chloroethoxy group introduces toxicity concerns (e.g., skin/eye irritation) and reduced biocompatibility relative to the methoxyethoxyethoxy chain .
Ethyl Diethoxyacetate
Polyether-Modified Esters in Pharmaceuticals
Cetirizine Ethyl Ester Dihydrochloride
- Structure : Contains a [2-(piperazinyl)ethoxy]acetic acid ethyl ester backbone.
- Properties : Polar side chain improves solubility for drug delivery.
- Applications : Intermediate in antihistamine synthesis.
- Contrast : The target compound’s polyether chain lacks nitrogen but shares enhanced solubility and stability in aqueous matrices .
2-[2-(2-Methoxyethoxy)ethoxy]ethoxy-trimethylsilane
- Structure : Trimethylsilyl-terminated polyether chain.
- Properties : High thermal stability and hydrophilicity.
- Applications: Surface modification in nanomaterials.
- Contrast : The silicon center alters reactivity, whereas the target compound’s ester group enables esterification/transesterification reactions .
Acetic Acid, [2-(Dimethylamino)ethoxy]-, Methyl Ester
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2).
- Contrast : The target compound’s methoxyethoxyethoxy chain likely reduces amine-related toxicity, though similar irritant risks may persist due to ester groups .
2-(2-Methoxyethoxy)acetic Acid
- Hazards : Skin corrosion (Category 1B; H314).
Key Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Applications |
|---|---|---|---|---|
| Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester | ~206.23 (estimated) | 250–300 (estimated) | High (polyether) | Polymer synthesis, drug delivery |
| Ethyl acetate | 88.11 | 77 | Low | Solvent, coatings |
| Ethyl 2-(2-chloroethoxy)acetate | 180.6 | 200–220 | Moderate | Pharmaceutical intermediate |
| Cetirizine ethyl ester dihydrochloride | 484.3 | >300 | High | Antihistamine precursor |
Table 2: Toxicity Comparison
| Compound Name | Oral Toxicity (Category) | Skin/Irritation Risks |
|---|---|---|
| This compound | Not classified | Potential irritation |
| Ethyl 2-(2-chloroethoxy)acetate | Category 3 | Severe irritation |
| Acetic acid, [2-(dimethylamino)ethoxy]-, methyl ester | Category 4 | Skin/eye irritation |
Biological Activity
Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester, also known as 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, is a carboxylic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies while providing detailed research findings.
- IUPAC Name : 2-[2-(2-methoxyethoxy)ethoxy]acetic acid
- Molecular Formula : C9H18O5
- Molecular Weight : 206.236 g/mol
- CAS Number : 16024-58-1
- SMILES Notation : COCCOCCOCC(O)=O
Anticancer Properties
Recent studies have indicated that derivatives of acetic acid, particularly those with ether functionalities like [2-(2-methoxyethoxy)ethoxy], exhibit significant anticancer properties. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | U-937 | 0.76 |
| Compound C | A549 | 1.47 |
These findings suggest that the presence of ether groups enhances the biological activity of acetic acid derivatives by improving their solubility and cellular uptake, leading to increased efficacy in inducing apoptosis in cancer cells .
The mechanisms by which acetic acid derivatives exert their biological effects include:
- Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, evidenced by increased levels of p53 and cleaved caspase-3 .
- Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential as therapeutic agents against solid tumors .
- Antimicrobial Activity : Some derivatives have also displayed antimicrobial properties, making them candidates for further investigation in the treatment of bacterial infections .
Study on Nanoparticle Stabilization
A recent study explored the use of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid as a stabilizing agent for copper nanoparticles. The results indicated that this compound effectively stabilized nanoparticles, enhancing their biocompatibility and potential applications in drug delivery systems .
Synthesis and Characterization
The synthesis of this compound has been documented through various methods, including oxidation reactions involving acetonitrile derivatives. The synthesis process is crucial for producing high yields of the compound for biological testing .
Research Findings Summary
- Cytotoxicity : The compound exhibits promising cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.12 to 1.47 µM.
- Apoptotic Induction : Mechanistic studies reveal that it activates apoptotic pathways through p53 modulation.
- Nanoparticle Applications : Demonstrated effectiveness in stabilizing nanoparticles for biomedical applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester that influence its stability and reactivity in experimental conditions?
- Methodological Answer : Key properties include solubility in polar solvents (due to PEG-like ether chains), logP (indicative of hydrophilicity), and thermal stability. Techniques like differential scanning calorimetry (DSC) determine decomposition temperatures, while HPLC assesses purity. Stability under varying pH can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 3 months) .
Q. What synthetic strategies are commonly employed for the preparation of this compound, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves sequential etherification and esterification. For example, reacting 2-(2-methoxyethoxy)ethanol with chloroacetic acid under acidic catalysis (H₂SO₄), followed by ethyl esterification. Critical parameters include reaction temperature (80–100°C), molar ratios (1:1.2 for alcohol:acid), and purification via vacuum distillation or recrystallization in ethyl acetate/hexane .
Advanced Research Questions
Q. How can the ester and ether functional groups be exploited in designing drug delivery systems, and what analytical methods validate its incorporation?
- Methodological Answer : The PEG-like chain enhances hydrophilicity for drug solubility, while the ester enables pH-sensitive release. Analytical validation includes:
- NMR (¹H/¹³C) to confirm structural integrity.
- MALDI-TOF for molecular weight distribution.
- In vitro release studies (e.g., phosphate buffer at pH 5.0 vs. 7.4) tracked via UV-Vis or LC-MS .
Q. What mechanistic insights explain the formation of this ester via coupling reactions, and how do surface interactions influence synthesis?
- Methodological Answer : Formation may involve ethoxy-acetate coupling, as seen in gold-catalyzed ethanol oxidation ( ). Surface oxygen coverage on catalysts (e.g., Au nanoparticles) promotes intermediate stability. Mechanistic studies use in situ FTIR to identify surface-bound ethoxy/acetyl intermediates and XPS to monitor oxidation states .
Q. What challenges arise in achieving high purity, and how do chromatographic techniques address these?
- Methodological Answer : Challenges include separating by-products with similar polarity (e.g., unreacted glycol ethers). Solutions:
- HPLC with a C18 column (mobile phase: acetonitrile/water gradient).
- GC-MS for volatile impurities (e.g., residual ethyl acetate).
- Recrystallization optimization using solvent polarity indices .
Q. In nanoparticle stabilization, how does the compound’s structure contribute to colloidal stability, and how is efficacy quantified?
- Methodological Answer : The PEG-like chain provides steric hindrance, reducing aggregation. Quantitative measures:
- Dynamic Light Scattering (DLS) for hydrodynamic diameter and polydispersity.
- Zeta Potential to assess electrostatic stabilization.
- TEM for morphology comparison with unstabilized nanoparticles .
Q. What computational models predict solvation behavior and partition coefficients in biphasic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations model solvation in water/octanol.
- COSMO-RS predicts logP (e.g., experimental logP ~1.2).
- Validation via shake-flask method with UV quantification .
Q. How does steric hindrance from the [2-(2-methoxyethoxy)ethoxy]- moiety affect enzymatic hydrolysis?
- Methodological Answer : The bulky ether chain reduces accessibility to esterases. Protocols:
- Enzymatic assays using porcine liver esterase (PLE) with LC-MS monitoring of hydrolysis products (e.g., acetic acid derivatives).
- Comparison with less hindered analogs (e.g., ethyl acetate) quantifies rate differences .
Notes
- Safety : Use NIOSH-approved respirators (P95/OV-AG) and full protective gear due to potential respiratory/eye irritation .
- Synthesis Optimization : Reaction yields improve with anhydrous conditions and catalyst recycling (e.g., H₂SO₄ recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
